![molecular formula C14H9BrClF3O B6416510 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene CAS No. 2070896-27-2](/img/structure/B6416510.png)
1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene
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Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, closely related to the structure of benzene compounds, show significant pharmacological activities across a broad spectrum, including antibacterial, antifungal, anticancer, and antiviral properties. The study by Verma, Sinha, and Bansal (2019) emphasizes the potential of triazine and its analogs in medicinal chemistry, suggesting avenues for future drug development utilizing core moieties similar to benzene derivatives for therapeutic applications (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs) have shown increasing importance in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding makes them versatile building blocks for designing materials with specific functions. Cantekin, de Greef, and Palmans (2012) review the adaptations of BTAs, highlighting their role in emerging commercial applications and their potential in the biomedical field, which could be relevant for developing new materials based on benzene derivatives (Cantekin, de Greef, & Palmans, 2012).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has revolutionized the production of benzoxazole derivatives, showcasing the importance of benzene rings in material science and pharmaceutical chemistry. Özil and Menteşe (2020) provide a comprehensive overview of using microwave irradiation to enhance the diversity and speed of benzoxazole synthesis, a compound class with broad pharmacological properties. This reflects the growing interest in utilizing benzene derivatives for efficient and rapid chemical synthesis (Özil & Menteşe, 2020).
Environmental and Health Impact Studies
The environmental persistence and potential health impacts of brominated and chlorinated benzene derivatives have been a subject of concern. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans indicate similarities in biological effects and mechanisms of toxicity with their chlorinated counterparts, suggesting the need for careful management and remediation strategies to mitigate their environmental and health impacts (Mennear & Lee, 1994).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position .
Mode of Action
The mode of action of this compound could involve reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that reactions at the benzylic position can lead to the formation of various products, depending on the reaction conditions .
Pharmacokinetics
The compound’s molecular formula is c14h11f3o, and it has an average mass of 252232 Da , which could influence its pharmacokinetic properties.
Result of Action
The reactions at the benzylic position could potentially lead to the formation of various products, depending on the reaction conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene .
properties
IUPAC Name |
5-bromo-1-chloro-2-phenylmethoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3O/c15-10-6-11(14(17,18)19)13(12(16)7-10)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICODKLFTFOHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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